Nonyl 3-chloropropanoate
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Overview
Description
. It is a derivative of 3-chloropropanoic acid and is characterized by the presence of a nonyl group attached to the ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nonyl 3-chloropropanoate can be synthesized through the esterification of 3-chloropropanoic acid with nonanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where 3-chloropropanoic acid and nonanol are fed into a reactor along with an acid catalyst. The reaction mixture is then heated to promote ester formation, and the product is subsequently purified through distillation .
Chemical Reactions Analysis
Types of Reactions: Nonyl 3-chloropropanoate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles like hydroxide ions under mild conditions.
Major Products Formed:
Hydrolysis: 3-chloropropanoic acid and nonanol.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Nonyl 3-chloropropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of nonyl 3-chloropropanoate involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis, releasing 3-chloropropanoic acid and nonanol, which may interact with biological pathways. The chlorine atom in the compound can also participate in substitution reactions, leading to the formation of biologically active derivatives .
Comparison with Similar Compounds
3-Chloropropanoic Acid: A precursor to nonyl 3-chloropropanoate, used in similar applications.
Nonyl Acetate: Another ester with a nonyl group, used in flavor and fragrance industries.
Uniqueness: this compound is unique due to the presence of both a nonyl group and a chlorine atom, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
74306-05-1 |
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Molecular Formula |
C12H23ClO2 |
Molecular Weight |
234.76 g/mol |
IUPAC Name |
nonyl 3-chloropropanoate |
InChI |
InChI=1S/C12H23ClO2/c1-2-3-4-5-6-7-8-11-15-12(14)9-10-13/h2-11H2,1H3 |
InChI Key |
TVEXZMIDIHNANR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)CCCl |
Origin of Product |
United States |
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